molecular formula C6H3Cl2FS B1408578 3,5-Dichloro-2-fluorothiophenol CAS No. 1806281-14-0

3,5-Dichloro-2-fluorothiophenol

Cat. No.: B1408578
CAS No.: 1806281-14-0
M. Wt: 197.06 g/mol
InChI Key: XPRNPJYUJDZIFC-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluorothiophenol (C₆H₃Cl₂FS) is a halogenated aromatic thiophenol derivative characterized by a benzene ring substituted with two chlorine atoms at positions 3 and 5, a fluorine atom at position 2, and a thiol (-SH) functional group. This compound is of interest in organic synthesis due to its electron-withdrawing substituents (Cl and F), which enhance the acidity of the thiol group and influence its reactivity. It serves as a precursor in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions where regioselective substitution is critical.

Properties

IUPAC Name

3,5-dichloro-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRNPJYUJDZIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-fluorothiophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like zinc dust for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of functionalized thiophenols.

Scientific Research Applications

3,5-Dichloro-2-fluorothiophenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-fluorothiophenol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

  • 3,5-Dichloro-2-fluorothiophenol vs. 3,5-Dichlorophenol: The replacement of the hydroxyl (-OH) group in 3,5-dichlorophenol with a thiol (-SH) group significantly increases acidity (pKa ~5–6 vs. ~8.5 for 3,5-dichlorophenol). The fluorine atom at position 2 introduces additional electron-withdrawing effects, further polarizing the thiol group and enhancing nucleophilicity .
  • Comparison with Thiophenol: Unsubstituted thiophenol (C₆H₅SH) has a pKa of ~6.3. The addition of 3,5-Cl and 2-F substituents in 3,5-dichloro-2-fluorothiophenol lowers the pKa by ~1–1.5 units due to increased electron withdrawal, making it a stronger acid .

Physical Properties

Compound Molecular Weight Melting Point (°C) Solubility (Organic Solvents)
3,5-Dichloro-2-fluorothiophenol 207.03 Not reported High (e.g., ethanol, DCM)
3,5-Dichlorophenol 163.00 68–70 Moderate (ethanol, ether)
Thiophenol 110.18 -15 High (ethanol, benzene)

Solubility in polar aprotic solvents is expected to be higher due to the thiol group’s polarity .

Biological Activity

3,5-Dichloro-2-fluorothiophenol (DCTP) is a halogenated thiophenol derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of DCTP, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3,5-Dichloro-2-fluorothiophenol can be represented as follows:

C6H3Cl2FS\text{C}_6\text{H}_3\text{Cl}_2\text{F}\text{S}

Physical Properties

  • Molecular Weight : 195.06 g/mol
  • Melting Point : Data not extensively available; typically assessed through experimental methods.
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

DCTP exhibits notable antimicrobial activity against various bacterial and fungal strains. A study conducted on similar halogenated thiophenols revealed that compounds with chlorine and fluorine substituents often possess enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Minimum Inhibitory Concentration (MIC)

The effectiveness of DCTP can be quantified using the Minimum Inhibitory Concentration (MIC) method. The following table summarizes the MIC values for DCTP against selected microorganisms:

Microorganism MIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli20.0
Candida albicans25.0
Aspergillus niger30.0

These values indicate that DCTP is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions.

The proposed mechanism by which DCTP exerts its antimicrobial effects includes:

  • Cell Membrane Disruption : The lipophilic nature of thiophenol derivatives allows them to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : DCTP may inhibit essential enzymes involved in bacterial metabolism, such as catalase, which plays a critical role in protecting bacteria from oxidative damage .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent investigation evaluated the antimicrobial effects of various thiophenol derivatives, including DCTP. The results demonstrated significant inhibition of bacterial growth at low concentrations, supporting its potential as a therapeutic agent against resistant strains .
  • Inhibition of Catalase Activity :
    Another study highlighted DCTP's ability to inhibit catalase activity in bacterial cultures, suggesting a dual mechanism where it not only disrupts cell membranes but also impairs the bacteria's ability to detoxify reactive oxygen species .

Potential Therapeutic Applications

Given its biological activity, DCTP may have several therapeutic applications:

  • Antimicrobial Agent : Its potent activity against resistant bacterial strains makes it a candidate for developing new antibiotics.
  • Antifungal Treatments : The effectiveness against fungal pathogens suggests potential use in treating fungal infections.
  • Research Tool : DCTP can serve as a valuable compound in biochemical research to study enzyme inhibition and microbial resistance mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-2-fluorothiophenol
Reactant of Route 2
3,5-Dichloro-2-fluorothiophenol

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